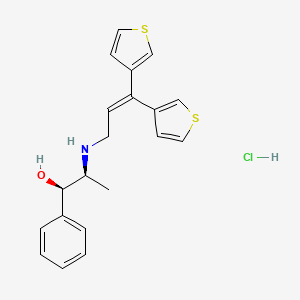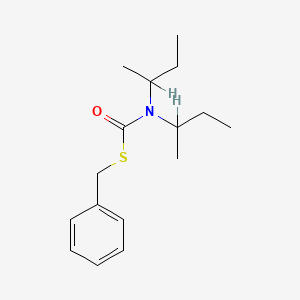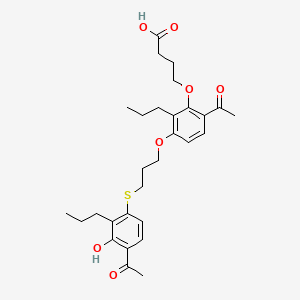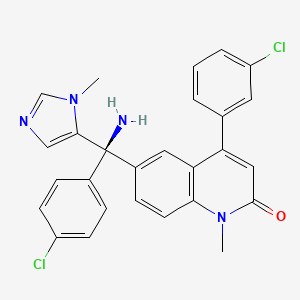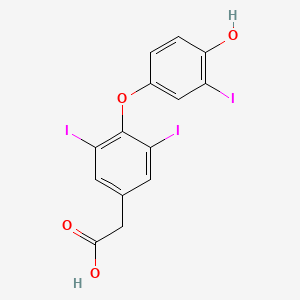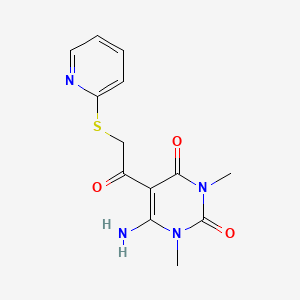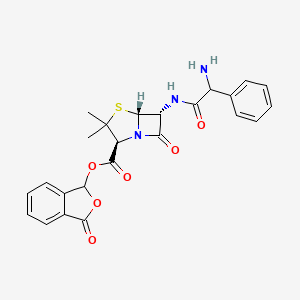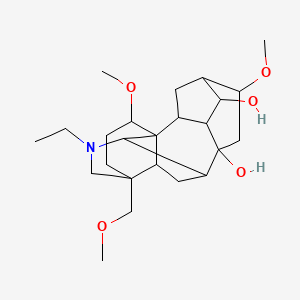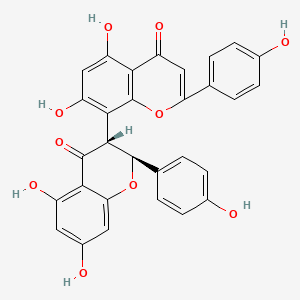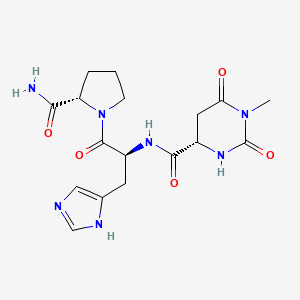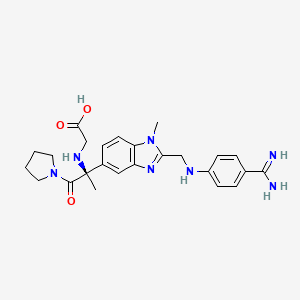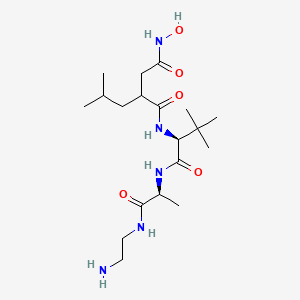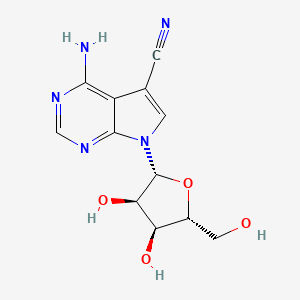
トヨカマイシン
概要
説明
Toyocamycin is a nucleoside antibiotic isolated from cultures of Streptomyces toyocaensis. It is an analog of adenosine and has been recognized for its ability to block RNA synthesis and ribosome function. This compound is primarily used as a biochemical tool due to its antibiotic and antimetabolite properties .
科学的研究の応用
Toyocamycin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleoside analogs and their interactions.
Biology: Investigates the inhibition of RNA synthesis and ribosome function.
Medicine: Explores its potential as an antineoplastic agent due to its ability to induce apoptosis in cancer cells.
Industry: Acts as a fungicide for controlling plant diseases
作用機序
トヨカマイシンは、RNA合成とリボソーム機能を阻害することで効果を発揮します。これはアデノシンのアナログであり、天然のヌクレオシドと競合し、RNAの合成を阻害します。 この阻害は、タンパク質合成の阻害につながり、細胞のアポトーシスを誘導します .
生化学分析
Biochemical Properties
Toyocamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628 is regulated by ToyA, a large ATP-binding regulator of the LuxR family . The disruption of ToyA results in almost complete loss of Toyocamycin production .
Cellular Effects
Toyocamycin has profound effects on various types of cells and cellular processes. It influences cell function by blocking RNA synthesis and ribosome function . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Toyocamycin exerts its effects at the molecular level through several mechanisms. It is an analog of adenosine and can block RNA synthesis and ribosome function . This can lead to changes in gene expression and can inhibit or activate enzymes.
Temporal Effects in Laboratory Settings
The effects of Toyocamycin can change over time in laboratory settings. For instance, over-expression of ToyA in Streptomyces diastatochromogenes 1628 led to a 2-fold increase in Toyocamycin production .
準備方法
合成経路と反応条件: トヨカマイシンは、通常、ストレプトマイセス・ジアスタトクロモゲネスを含む発酵プロセスによって製造されます。生産は、細菌株に累積的な薬物耐性変異を導入することにより強化することができます。 たとえば、トリプル変異株SD3145は、トヨカマイシン産生の大幅な増加を示しています .
工業的生産方法: トヨカマイシンの工業的生産には、発酵条件の最適化が含まれます。 発酵培地への少量の塩化スカンジウム (ScCl₃·6H₂O) の添加は、トヨカマイシン収量を大幅に増加させることが示されています .
化学反応の分析
反応の種類: トヨカマイシンは、以下を含むさまざまな化学反応を受けます。
酸化: トヨカマイシンは酸化されて、異なる誘導体に変換されます。
還元: 還元反応は、トヨカマイシンのシアノ基を修飾することができます。
置換: 置換反応は、アミノ基またはシアノ基で起こります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 条件は目的の置換によって異なりますが、多くの場合、求核試薬が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、官能基が修飾され、生物活性を強化または変更したトヨカマイシンのさまざまな誘導体です .
4. 科学研究への応用
トヨカマイシンは、科学研究において幅広い用途を持っています。
化学: ヌクレオシドアナログとその相互作用を研究するツールとして使用されます。
生物学: RNA合成とリボソーム機能の阻害を調べます。
医学: 癌細胞のアポトーシスを誘導する能力から、抗悪性腫瘍剤としての可能性を探求します。
類似化合物との比較
トヨカマイシンは、以下の他のヌクレオシド系抗生物質と比較されます。
ツベルシジン: 構造は似ていますが、効力は低いです。
サンギバマイシン: ツベルシジンよりもインビトロで活性が高く、トヨカマイシンよりも低いです。
フォルマイシン: C-C結合を持つ珍しいヌクレオシドで、構造と活性が大きく異なります。
独自性: トヨカマイシンのピロロピリミジン部分の5位に存在する独自のシアノ基は、他のヌクレオシド系抗生物質とは異なり、より高い効力と特定の生物活性を寄与しています .
特性
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJUSAYZUAMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871786 | |
| Record name | 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-58-6 | |
| Record name | Vengicide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vengicide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



